molecular formula C19H20O5 B12468440 (S)-8,8-Dimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-7-yl 3-methyl-2-butenoate

(S)-8,8-Dimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-7-yl 3-methyl-2-butenoate

Cat. No.: B12468440
M. Wt: 328.4 g/mol
InChI Key: CUKSFECWKQBVED-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Decursin can be synthesized through several chemical routes. One common method involves the extraction of decursin from the roots of Angelica gigas Nakai using organic solvents followed by purification through chromatographic techniques . Another approach includes the biosynthetic pathway where decursin is produced via the conversion of dimethylsuberosin to decursinol and further to decursin in the presence of cytochrome P-450 .

Industrial Production Methods: Industrial production of decursin typically involves large-scale extraction from Angelica gigas Nakai roots. The process includes drying the roots, grinding them into a fine powder, and using solvents like ethanol or methanol for extraction. The extract is then subjected to various purification steps, including filtration, evaporation, and chromatography, to obtain pure decursin .

Chemical Reactions Analysis

Types of Reactions: Decursin undergoes several types of chemical reactions, including:

    Oxidation: Decursin can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert decursin into its reduced forms.

    Substitution: Decursin can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens and nucleophiles are employed under specific conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of decursin, each with unique biological activities .

Properties

IUPAC Name

(2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl) 3-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-11(2)7-18(21)23-16-9-13-8-12-5-6-17(20)22-14(12)10-15(13)24-19(16,3)4/h5-8,10,16H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKSFECWKQBVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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